![molecular formula C18H29N3O B5775425 N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)

N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide, commonly known as lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund in Sweden. Since then, lidocaine has become one of the most commonly used local anesthetics due to its effectiveness, safety, and versatility.

Mécanisme D'action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the propagation of action potentials and thus blocks the transmission of pain signals. This mechanism of action is similar to that of other local anesthetics such as bupivacaine and procaine.

Biochemical and Physiological Effects:

Lidocaine has a number of biochemical and physiological effects beyond its local anesthetic properties. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Lidocaine also has anti-inflammatory properties and can inhibit the production of cytokines and other inflammatory mediators.

Avantages Et Limitations Des Expériences En Laboratoire

Lidocaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, and its effects are well characterized. However, there are also limitations to its use. Lidocaine can have off-target effects on other ion channels and receptors, which can complicate interpretation of results. Additionally, the concentration and duration of exposure required to achieve specific effects can vary depending on the experimental system.

Orientations Futures

There are many potential future directions for research involving lidocaine. One area of interest is the development of new local anesthetics with improved properties such as longer duration of action or reduced toxicity. Another area of interest is the use of lidocaine as a tool to study the role of ion channels and neurotransmitters in pain signaling and other physiological processes. Finally, lidocaine may have potential therapeutic applications beyond its use as a local anesthetic, such as in the treatment of inflammatory conditions or neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of lidocaine involves the reaction of 2,6-dimethylaniline with ethyl bromoacetate to form N-ethyl-2,6-dimethylaniline. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylaniline. Finally, this compound is reacted with chloroacetyl chloride to form lidocaine. The overall reaction can be represented as follows:

Applications De Recherche Scientifique

Lidocaine is widely used in scientific research, particularly in the fields of pharmacology and physiology. It is commonly used as a tool to study the effects of local anesthesia on nerve function and to investigate the mechanisms of action of other drugs. Lidocaine is also used as a model drug to study drug metabolism and drug interactions.

Propriétés

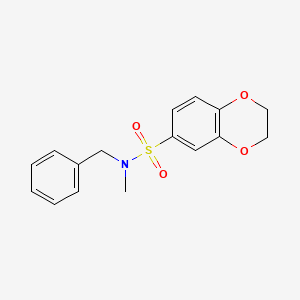

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-4-21(5-2)16-9-10-17(15(3)13-16)19-18(22)14-20-11-7-6-8-12-20/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDLJHDHIFCHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)-2-methylphenyl]-2-piperidin-1-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)